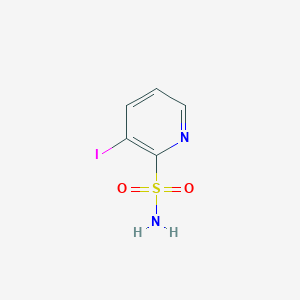

2-Pyridinesulfonamide, 3-iodo-

Description

Contextualization of Pyridinesulfonamide Chemistry and its Research Significance

Pyridinesulfonamides are a class of organic compounds featuring a pyridine (B92270) ring linked to a sulfonamide group (-SO₂NH₂). This structural combination has garnered considerable attention in medicinal chemistry and drug discovery. ontosight.aiontosight.ai The pyridine ring is a fundamental heterocyclic scaffold present in numerous bioactive molecules, while the sulfonamide functional group is a well-established pharmacophore known for a wide array of biological activities. ontosight.aiekb.eg

Table 1: Examples of Pyridinesulfonamide Derivatives and Their Research Focus This table is generated based on data from the text and is for illustrative purposes.

| Derivative Class | Reported Biological/Research Activity | Reference(s) |

|---|---|---|

| Pyridine Sulfonamide Derivatives | Anticancer | ekb.eg |

| Pyridine Sulfonamide Derivatives | Anti-inflammatory, Antimicrobial | ontosight.ai |

| Pyridine-sulfonamide Hybrids | Medicinal and Materials Chemistry | |

| 3-Methylpyridine-2-sulfonamide (B1590692) | Antimicrobial Agents | |

| Pyridine-sulfonamide Compounds | Pain Treatment | google.com |

| 3-ethylsulfonyl-2-pyridine sulfonamide | Herbicide Intermediate (Rimsulfuron) | google.com |

The Role of Halogenation, Specifically Iodine, in Pyridine Derivative Research

Halogenation, the introduction of a halogen atom onto a molecule, is a powerful tool in synthetic and medicinal chemistry. In pyridine derivative research, iodine is particularly useful for several reasons. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making it the most reactive and thus an excellent functional group for subsequent chemical transformations.

One primary role of iodine is to serve as a "handle" for transition-metal-catalyzed cross-coupling reactions. Iodinated pyridines are key substrates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This strategy is fundamental to building molecular complexity.

Furthermore, iodine can act as a catalyst in its own right for certain organic transformations, such as in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.orgnih.gov In materials science, incorporating iodine into pyridine-based polymers can form charge-transfer complexes, which can significantly alter the material's electronic and optical properties, leading to applications in conductive materials and sensors. ontosight.ai Iodine can also form stable complexes with pyridine bases, which can act as mild and selective reagents for iodination. bio-conferences.org

Table 2: Key Roles of Iodine in Pyridine Derivative Research This table is generated based on data from the text and is for illustrative purposes.

| Role of Iodine | Description | Application Example | Reference(s) |

|---|---|---|---|

| Synthetic Handle | The reactive C-I bond serves as a site for cross-coupling reactions to build complex molecules. | Synthesis of substituted pyridines via Suzuki or Sonogashira coupling. | acs.org |

| Catalyst | Molecular iodine can catalyze condensation and cyclization reactions. | Synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. | rsc.orgnih.govnih.gov |

| Material Modifier | Forms charge-transfer complexes with pyridine polymers to alter electronic properties. | Development of conductive polymers and sensors. | ontosight.ai |

| Reagent Component | Forms complexes with pyridine that act as electrophilic halogen sources. | Use of reagents like [I(Py)₂]BF₄ (Barluenga's reagent) for iodination. | bio-conferences.org |

Overview of Academic Research Objectives for 2-Pyridinesulfonamide, 3-iodo-

Academic research focused on 2-Pyridinesulfonamide, 3-iodo- is primarily centered on its utility as a versatile synthetic intermediate. The molecule itself is not typically the final target for application but rather a crucial building block for creating libraries of more elaborate compounds. The research objectives can be summarized as follows:

Synthetic Elaboration: The principal objective is to leverage the reactive iodine atom at the 3-position of the pyridine ring. Researchers utilize this site for various cross-coupling reactions to introduce a wide range of substituents (e.g., aryl, heteroaryl, alkyl, alkynyl groups). This allows for the systematic modification of the molecule's structure.

Structure-Activity Relationship (SAR) Studies: By synthesizing a diverse library of 3-substituted-2-pyridinesulfonamide derivatives from the common iodo-intermediate, chemists and pharmacologists can perform SAR studies. This involves screening the new compounds for biological activity to understand how different substituents at the 3-position influence their therapeutic potential.

Development of Novel Pharmacophores: The combination of the known bioactive pyridinesulfonamide scaffold with the novel substituents introduced via the iodo-handle aims to discover new chemical entities with improved potency, selectivity, or other pharmacological properties against specific biological targets, such as kinases or other enzymes implicated in disease.

In essence, 2-Pyridinesulfonamide, 3-iodo- is a strategic precursor designed for modular synthesis. Its value lies in providing an efficient and reliable route to a multitude of new chemical compounds that would be difficult to synthesize otherwise. This approach accelerates the discovery process in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94527-47-6 |

|---|---|

Molecular Formula |

C5H5IN2O2S |

Molecular Weight |

284.08 g/mol |

IUPAC Name |

3-iodopyridine-2-sulfonamide |

InChI |

InChI=1S/C5H5IN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |

InChI Key |

NVFUNDLTTBAAPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Pyridinesulfonamide, 3 Iodo

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 2-Pyridinesulfonamide, 3-iodo- exhibits a nuanced reactivity profile towards both electrophilic and nucleophilic reagents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iq However, the position of substitution is influenced by the existing substituents.

Electrophilic attack on the pyridine ring is generally directed to the 3-position, as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. quora.com Conversely, nucleophilic substitution is favored at the 2- and 4-positions, as this allows for the stabilization of the negative charge in the intermediate by the electronegative nitrogen. quora.com

Reactivity at the Iodine Position (e.g., C-I Bond Activation)

The carbon-iodine (C-I) bond is the most reactive site for substitution on the pyridine ring of 2-Pyridinesulfonamide, 3-iodo-. The iodine atom is a good leaving group, making this position susceptible to nucleophilic attack. savemyexams.com Furthermore, the C-I bond can be readily activated by various reagents, including metals and hypervalent iodine compounds, facilitating a range of transformations. mdpi.combeilstein-journals.org

One notable reaction is the "halogen dance," where an iodo-substituted aromatic compound can rearrange to its isomer. For instance, studies on ferrocene (B1249389) derivatives have shown that a 2-iodo-substituted compound can be converted to its 3-iodo isomer. acs.org This type of reaction highlights the mobility of the iodine atom under specific basic conditions.

Hypervalent iodine reagents themselves can be used to introduce iodine onto aromatic rings and can also participate in cyclization reactions. mdpi.com For example, the reaction of olefinic acids with iodine can lead to the formation of lactones through a process known as iodolactonization. mdpi.com

Transformations Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key functional moiety that influences the reactivity of the molecule and can itself be a site for chemical modification. Sulfonamides are generally considered to be weakly acidic and can be deprotonated under basic conditions. nih.gov This allows for N-alkylation or N-arylation reactions.

The synthesis of sulfonamides can be achieved through various methods, including the reaction of primary amines with sulfonyl chlorides. ekb.eg Conversely, the sulfonamide group can be transformed. For example, N-arylsulfonamide 2-pyridones have been converted to 1H-pyrazolo[4,3-c]pyrid-2-ones upon heating with hydrazine (B178648) hydrate. acs.orgnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions of 2-Pyridinesulfonamide, 3-iodo-

The presence of the iodo substituent makes 2-Pyridinesulfonamide, 3-iodo- an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Related Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. libretexts.org This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many natural products and pharmaceuticals. rsc.org

2-Pyridinesulfonamide, 3-iodo- can serve as the organohalide partner in Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates has been shown to proceed in good to excellent yields. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a solvent such as dioxane. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Branched pyridyl alkene | Good to Excellent | nih.gov |

| Iodotoluene | 4-(Hydroxymethyl)phenylboronic acid | Pd(II)-NHC | - | Water | Biaryl compound | Full Conversion | mdpi.com |

This table presents representative examples of Suzuki-Miyaura couplings and may not directly involve 2-Pyridinesulfonamide, 3-iodo- but illustrates the general reaction conditions.

C-N Coupling Reactions (e.g., Amination, Amidation)

Carbon-nitrogen (C-N) bond formation is another crucial transformation in organic synthesis, often accomplished through palladium- or copper-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl halides with amines to form arylamines.

2-Pyridinesulfonamide, 3-iodo- is a suitable substrate for such C-N coupling reactions. For example, nickel-catalyzed methods have been developed for the sulfonamidation of aryl halides, providing access to N-aryl sulfonamides. nih.govprinceton.edu These reactions often utilize a nickel catalyst, a ligand, and a base. nih.gov Additionally, base-promoted amination of polyhalogenated pyridines has been achieved using water as a solvent, offering an environmentally friendly approach to 2-aminopyridine (B139424) derivatives. acs.org

Table 2: Examples of C-N Coupling Reactions

| Aryl Halide | Amine/Amide | Catalyst/Promoter | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Polyhalogenated Pyridines | N,N-dimethylformamide | NaOtBu | Water | 2-Aminopyridine derivatives | Moderate to Excellent | acs.org |

| Aryl Halides | Sulfonamides | Nickel/Photosensitizer | MeCN | N-Aryl sulfonamides | - | nih.gov |

This table provides examples of C-N coupling reactions and may not specifically use 2-Pyridinesulfonamide, 3-iodo- but demonstrates the general principles.

Cyclization and Annulation Reactions Employing 2-Pyridinesulfonamide, 3-iodo- Precursors

The strategic placement of the iodo and sulfonamide groups on the pyridine ring makes 2-Pyridinesulfonamide, 3-iodo- a valuable precursor for the synthesis of various heterocyclic ring systems through cyclization and annulation reactions.

Cyclization reactions can be initiated by the activation of the C-I bond. For example, iodo-cyclization of propargylic hydrazides and related compounds can lead to the formation of five-membered heterocycles. mdpi.com Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful synthetic strategy. masterorganicchemistry.com For instance, a [3+1+1+1] annulation strategy has been developed for the synthesis of 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org While not directly involving the title compound, this illustrates the potential for complex ring formation.

In the context of 2-pyridinesulfonamide derivatives, cyclization can be achieved through various means. For example, N-arylsulfonamide 2-pyridones have been cyclized to form pyrazolopyridones. acs.orgnih.gov The iodo group can be transformed into other functionalities that can then participate in intramolecular reactions to form fused ring systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Pyridinesulfonamide, 3-iodo- |

| N-arylsulfonamide 2-pyridones |

| 1H-pyrazolo[4,3-c]pyrid-2-ones |

| 3-Pyridyl triflates |

| Alkenyl pinacol boronates |

| Iodotoluene |

| 4-(Hydroxymethyl)phenylboronic acid |

| Bromoanisole |

| Phenyl boronic acid |

| Polyhalogenated pyridines |

| N,N-dimethylformamide |

| 2-Aminopyridine derivatives |

| Aryl halides |

| Sulfonamides |

| N-Aryl sulfonamides |

| Aryl iodides |

| Imidazole |

| N-Arylimidazoles |

| Propargylic hydrazides |

| 3-Arylquinolines |

| Arylamines |

| Arylaldehydes |

| Dimethyl sulfoxide (DMSO) |

| Pyrazolopyridones |

| Benzene |

| Ferrocene |

| Olefinic acids |

| Lactones |

| Primary amines |

| Sulfonyl chlorides |

| Hydrazine hydrate |

| Organoboron compound |

| Boronic acid |

| Boronic ester |

| Organohalide |

| Palladium |

| Potassium phosphate |

| Dioxane |

| Nickel |

| Ligand |

| Base |

| Water |

| Copper |

| Vitamin C |

| Glycerol |

| Hypervalent iodine reagents |

| Iodo-cyclization |

Structural Modifications and Derivative Synthesis of 2 Pyridinesulfonamide, 3 Iodo

Design Principles for Novel 2-Pyridinesulfonamide, 3-iodo- Analogues

Scaffold Modification and Isosteric Replacement Strategies

Scaffold modification is a fundamental strategy in drug design, and the 2-pyridinesulfonamide, 3-iodo- structure offers multiple sites for such alterations. mdpi.com The core pyridine (B92270) ring and the sulfonamide linker can be manipulated to explore new chemical space and improve molecular properties. semanticscholar.org Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical or chemical properties, is a common tactic. For instance, replacing the pyridine ring with other heterocycles could modulate the compound's electronic distribution and steric profile.

Isosteric replacements for the sulfonamide group itself are also considered. The sulfonamide functional group is a versatile hydrogen bond donor and acceptor, contributing significantly to the binding of many drugs to their targets. However, alternative linkers can be explored to alter the compound's flexibility, polarity, and metabolic stability.

Influence of Substituent Effects on Pyridine and Sulfonamide Moieties

The electronic properties of the pyridine ring and the sulfonamide group are highly susceptible to the influence of substituents. Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the pyridine ring, which can affect its basicity and reactivity. Conversely, electron-wringing groups, like halogens or nitro groups, decrease the electron density. These electronic perturbations can have a profound impact on the molecule's ability to interact with biological targets.

Synthesis of N-Substituted Pyridinesulfonamide Derivatives

The synthesis of N-substituted pyridinesulfonamide derivatives is a common strategy to explore the chemical space around the sulfonamide moiety. ekb.eg A prevalent method for achieving this is through the reaction of a primary sulfonamide with an alkyl or aryl halide in the presence of a base. ekb.eg This nucleophilic substitution reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen.

Another powerful method for the synthesis of N-aryl derivatives is the Ullmann condensation. This copper-catalyzed cross-coupling reaction involves the reaction of a sulfonamide with an aryl halide. For instance, 3-methylpyridine-2-sulfonamide (B1590692) can be coupled with 5-iodo-2-methoxypyridine (B78208) using a copper catalyst to form N-(6-methoxypyridin-3-yl)-3-methylpyridine-2-sulfonamide.

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Primary sulfonamide, alkyl halide, base | Introduces alkyl substituents on the sulfonamide nitrogen. |

| Ullmann Condensation | Sulfonamide, aryl halide, copper catalyst, base | Forms N-aryl sulfonamides. |

Development of Hybrid Molecules Incorporating 2-Pyridinesulfonamide, 3-iodo- Scaffolds

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or synergistic activities. nih.gov This approach has gained significant traction in drug discovery as a means to address complex diseases and overcome drug resistance. nih.govmdpi.com The 2-pyridinesulfonamide, 3-iodo- scaffold can serve as a valuable building block for the creation of such hybrid molecules.

For example, the pyridine-sulfonamide motif is a known pharmacophore in various therapeutic areas. nih.gov By linking this scaffold to other biologically active moieties, it is possible to design novel compounds that can interact with multiple targets or exhibit a dual mode of action. The synthesis of these hybrids often involves standard coupling reactions, such as amide bond formation or click chemistry, to connect the 2-pyridinesulfonamide, 3-iodo- unit to another molecular fragment.

Regioisomeric and Stereoisomeric Considerations in Derivative Design and Synthesis

The design and synthesis of derivatives of 2-pyridinesulfonamide, 3-iodo- must take into account the potential for regio- and stereoisomerism. The positions of substituents on the pyridine ring can significantly impact the molecule's properties and biological activity. For example, moving a substituent from one position to another can alter the electronic distribution and steric environment of the molecule, leading to different interactions with a biological target. semanticscholar.org

Stereoisomerism can arise if chiral centers are introduced into the molecule, for instance, through the addition of a chiral substituent on the sulfonamide nitrogen. The different stereoisomers (enantiomers or diastereomers) of a chiral molecule can have vastly different pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic methods is crucial to obtain the desired stereoisomer in high purity. acs.org This often involves the use of chiral catalysts or starting materials. acs.org

| Isomerism Type | Key Consideration | Synthetic Approach |

| Regioisomerism | Position of substituents on the pyridine ring. | Regioselective synthesis, separation of isomers. |

| Stereoisomerism | Presence of chiral centers. | Asymmetric synthesis, use of chiral auxiliaries or catalysts. |

Computational and Theoretical Investigations of 2 Pyridinesulfonamide, 3 Iodo

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal for characterizing the intrinsic electronic and structural properties of 2-Pyridinesulfonamide, 3-iodo-. These theoretical approaches offer a detailed view of its molecular architecture and predictive power regarding its chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.gov The energy and spatial distribution of these orbitals in 2-Pyridinesulfonamide, 3-iodo- dictate the most probable sites for electrophilic and nucleophilic attack. The HOMO represents the electron-donating capability, while the LUMO indicates the electron-accepting ability. nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For sulfonamide derivatives, the HOMO is often localized on the aromatic rings and amine groups, while the LUMO can be distributed across the benzene (B151609) rings and the sulfonyl (SO₂) group. nih.gov The presence of an iodine atom at the 3-position of the pyridine (B92270) ring, along with the strongly electron-withdrawing sulfonamide group at the 2-position, significantly modulates the electron density distribution. This creates a unique electronic landscape that can be mapped using methods like Density Functional Theory (DFT), revealing regions of high and low electron density and thus predicting its interaction patterns. researchgate.net

Quantum chemical calculations can quantify various global reactivity descriptors, as illustrated by a study on a related sulfonamide-Schiff base derivative. nih.gov These descriptors provide a framework for understanding the molecule's stability and reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The following data is representative of a sulfonamide derivative and illustrates the type of information obtainable for 2-Pyridinesulfonamide, 3-iodo- through similar computational analysis. nih.gov)

| Descriptor | Illustrative Value (eV) | Role in Reactivity Prediction |

|---|---|---|

| HOMO Energy | -5.72 | Correlates with ionization potential and electron-donating ability. nih.gov |

| LUMO Energy | -2.00 | Correlates with electron affinity and electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 3.72 | Indicates chemical reactivity and stability; lower values suggest higher reactivity. nih.gov |

| Chemical Hardness (η) | 1.86 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.27 | Inverse of hardness; high softness implies high polarizability. nih.gov |

| Electronegativity (χ) | 3.86 | Describes the power to attract electrons. |

Computational methods are highly effective for predicting the spectroscopic signatures of molecules like 2-Pyridinesulfonamide, 3-iodo-. plos.org DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. stenutz.euacs.orgchemrxiv.org These predictions are achieved by calculating the isotropic magnetic shielding constants for each atom, which are then referenced against a standard like tetramethylsilane (B1202638) (TMS). chemrxiv.orgchemrxiv.org The agreement between calculated and experimental shifts is often robust, making it a valuable tool for structural confirmation. mdpi.com For substituted pyridines, established additivity rules and correlation studies can also be used to estimate ¹³C chemical shifts, with the substituent's position and electronic nature heavily influencing the outcome. mdpi.com

Molecular Modeling for Ligand-Target Interaction Analysis in Mechanistic Studies

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential for investigating how 2-Pyridinesulfonamide, 3-iodo- may interact with biological targets such as enzymes or receptors. mdpi.comnih.gov These computational approaches are widely used in drug discovery to predict binding modes and affinities. nih.gov For example, in studies of sulfonamides targeting enzymes like carbonic anhydrase or vascular endothelial growth factor receptor 2 (VEGF-2), docking simulations can place the ligand into the enzyme's active site to identify key interactions. nih.govnih.govacs.org These interactions often involve hydrogen bonds with the sulfonamide group and hydrophobic contacts with the pyridine and iodo-substituted ring. royalsocietypublishing.org The results can elucidate the structural basis for a compound's biological activity and guide the rational design of more potent and selective inhibitors. acs.orgroyalsocietypublishing.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of 2-Pyridinesulfonamide, 3-iodo-

The three-dimensional conformation of 2-Pyridinesulfonamide, 3-iodo- is a critical determinant of its chemical and biological properties. Conformational analysis, performed through systematic computational searches or molecular dynamics (MD) simulations, can identify the molecule's most stable, low-energy spatial arrangements. mdpi.com The flexibility of a molecule, particularly the rotation around single bonds like the C-S and S-N bonds in the sulfonamide group, gives rise to multiple conformers. acs.org The relative orientation of the pyridine ring and the sulfonamide group can be influenced by intramolecular hydrogen bonding and steric effects from the iodine atom. figshare.comrsc.org MD simulations provide a dynamic view of these conformational changes over time, showing how the molecule behaves in solution and how it might adapt its shape upon binding to a target. scispace.com This dynamic perspective is crucial for a complete understanding of ligand-receptor recognition processes. acs.org

Research Applications and Mechanistic Investigations of 2 Pyridinesulfonamide, 3 Iodo and Its Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The pyridinesulfonamide structure is recognized as such, and the addition of an iodine atom enhances its utility, offering a reactive handle for further chemical modification and influencing its interaction with biological macromolecules.

Design and Synthesis of Bioactive Analogues for Target Modulation (e.g., Enzyme Inhibition)

The 2-pyridinesulfonamide scaffold is integral to the rational design of enzyme inhibitors. semanticscholar.org Researchers utilize this framework to synthesize analogues aimed at modulating the activity of specific enzymes implicated in disease. For instance, derivatives of pyridinesulfonamide have been investigated as inhibitors of PI3 kinase, a key enzyme in cell signaling pathways. google.com The synthesis process often involves coupling the pyridinesulfonamide core with various heterocyclic moieties to explore different binding interactions within an enzyme's active site. nih.govmdpi.com

The introduction of an iodo group at the 3-position provides a strategic point for creating diversity in compound libraries. This allows for the development of potent and selective inhibitors for various enzyme classes, including protein kinases and proteases, which are crucial targets in oncology and inflammatory diseases. nih.govnih.govnih.gov The design of these bioactive analogues is a cyclical process involving synthesis, biological testing, and structural analysis to refine the molecular architecture for optimal target engagement. semanticscholar.org

Table 1: Examples of Bioactive Pyridine (B92270) and Sulfonamide Derivatives and Their Targets

Compound Class Target Enzyme/Process Therapeutic Area Reference Pyridosulfonamide Derivatives PI3 Kinase Autoimmune, Inflammatory, Cancer Pyrido[2,3-d]pyrimidin-5-ones FMS Tyrosine Kinase Anti-inflammatory, Antineoplastic hilarispublisher.com Pyridine Carboxamide Derivatives SHP2 Phosphatase (Allosteric) Cancer Therapy Sulfonamide-based Peptidomimetics µ-Calpain Cancer, Neurodegenerative Disorders nih.gov Coumarin Sulfonamides Carbonic Anhydrase (hCA) Anticancer

Exploration as Lead Compounds in Drug Discovery Research Programs

A lead compound is a chemical entity showing pharmacological activity that serves as the starting point for developing a therapeutically useful drug. wikipedia.orgnih.govnih.gov The 2-pyridinesulfonamide structure, including its 3-iodo derivative, is frequently identified as a promising lead scaffold in drug discovery programs. hilarispublisher.com Its favorable properties, such as synthetic accessibility and the ability to be modified to improve potency, selectivity, and pharmacokinetic profiles, make it an attractive candidate for lead optimization. wikipedia.orghilarispublisher.com

High-throughput screening and fragment-based screening campaigns often yield hits containing the pyridinesulfonamide core. These initial hits are then subjected to a "hit-to-lead" process, where medicinal chemists synthesize a focused library of analogues to establish a preliminary structure-activity relationship and improve drug-like properties. researchgate.net The 3-iodo- substituent can be crucial in this phase, either by contributing directly to target binding or by serving as a versatile synthetic handle for rapid analogue generation. researchgate.net This iterative process of design, synthesis, and testing aims to refine the lead compound into a preclinical candidate with a balanced profile of activity and safety. hilarispublisher.com

Structure-Activity Relationship (SAR) Studies of Pyridinesulfonamide Frameworks with Halogenation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. nih.govmdpi.com In the context of pyridinesulfonamide frameworks, halogenation is a key strategy for modulating potency and selectivity. The introduction of halogens like iodine can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic distribution. researchgate.net

Analysis of halogenated pyridinesulfonamides and related heterocyclic compounds has shown that the position and nature of the halogen can have a profound impact on biological activity. researchgate.netnih.gov For example, studies on halogenated steroids and other scaffolds have demonstrated that such substitutions can dramatically enhance potency. researchgate.netnih.gov The iodine atom in 2-Pyridinesulfonamide, 3-iodo- can form halogen bonds, a type of non-covalent interaction with protein targets that can significantly increase binding affinity. researchgate.net SAR studies systematically explore these effects by comparing the activity of iodinated compounds with their non-halogenated or alternatively halogenated (e.g., bromo, chloro) counterparts, providing critical insights for designing more effective therapeutic agents. nih.govnih.gov

Mechanisms of Antiproliferative Activity in Cellular Models

Derivatives of 2-pyridinesulfonamide are frequently investigated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov The mechanisms underlying this activity are multifaceted and often involve the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov

Studies on pyridine-containing compounds have shown they can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov This is often accompanied by the upregulation of tumor suppressor proteins like p53 and cell cycle inhibitors. nih.gov Furthermore, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which involve the activation of key effector enzymes known as caspases. nih.gov For instance, certain sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells by activating caspase-8, caspase-9, and caspase-3/7. nih.gov The antiproliferative action can also stem from the inhibition of specific enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II or various protein kinases. nih.govmdpi.com

Table 2: Antiproliferative Effects of Pyridine and Sulfonamide Derivatives in Cancer Cell Lines

Compound Type Cell Line Observed Mechanism Reference Anticancer Pyridines HepG2 (Liver Cancer) G2/M Arrest, Apoptosis, Upregulation of p53 and JNK semanticscholar.org 1,2,4-Triazine Sulfonamide Derivative DLD-1, HT-29 (Colon Cancer) Apoptosis via intrinsic and extrinsic pathways, Cell cycle arrest (S and G2/M phase) nih.gov Sulfonamide-based Peptidomimetics A-375, B-16F1 (Melanoma), PC-3 (Prostate) Inhibition of Calpain, Antiproliferative Activity nih.gov Acridine–Thiosemicarbazone Derivatives B16-F10 (Melanoma), K-562 (Leukemia) Inhibition of Topoisomerase IIα, DNA Binding nih.gov

Application in Agrochemical Research

The utility of the 2-pyridinesulfonamide scaffold extends beyond medicine into the field of agrochemicals, where it forms the basis for potent and selective herbicides.

Intermediate for Herbicide Synthesis and Analogues (e.g., Rimsulfuron Precursors)

2-Pyridinesulfonamide, 3-iodo- is a valuable intermediate in the synthesis of sulfonylurea herbicides. This class of herbicides acts by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.govfao.orgnih.gov A prominent example is Rimsulfuron, which is widely used for weed control in crops like maize and potatoes. nih.govfao.org

The chemical structure of Rimsulfuron is N-(((4,6-Dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide. nih.gov Its synthesis involves the reaction of a 3-substituted-2-pyridinesulfonamide with a pyrimidine-based carbamate. google.com The 3-iodo- derivative of 2-pyridinesulfonamide can serve as a precursor in this process, where the iodo group can be subsequently replaced or modified to create a library of Rimsulfuron analogues. This allows agrochemical researchers to conduct SAR studies to develop new herbicides with improved efficacy, crop selectivity, or environmental profiles. nih.gov The core 2-pyridinesulfonamide moiety is a critical component that is recognized as a metabolite of Rimsulfuron in the environment. nih.gov

Structure-Efficacy Relationships in Agrochemical Design

A comprehensive review of existing literature reveals a notable absence of specific research detailing the structure-efficacy relationships of 2-Pyridinesulfonamide, 3-iodo- or its close derivatives within the field of agrochemical design. The sulfonamide functional group is a key component in a variety of commercial agrochemicals, particularly herbicides, due to its ability to inhibit essential enzymes in plants. nih.gov However, there is no specific data linking the 3-iodo-2-pyridinesulfonamide scaffold to herbicidal or other agrochemical activities.

Development of Catalytic Systems and Reagents

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. Chiral hypervalent iodine reagents have emerged as powerful tools for asymmetric synthesis, offering environmentally benign alternatives to traditional metal-based catalysts. nih.govacs.org The iodoarene moiety, a key feature of 2-Pyridinesulfonamide, 3-iodo-, is a precursor to these hypervalent iodine species.

The synthesis of chiral iodoarene catalysts is a field of active research, with a focus on creating structurally diverse reagents for stereoselective transformations. acs.orgrsc.org A significant strategy in this area involves the introduction of chirality through substituents on the iodoarene core. rsc.org While research on 2-Pyridinesulfonamide, 3-iodo- itself as a catalyst is not reported, the synthesis of other chiral iodoarenes containing sulfonamide-like functionalities has been explored.

For instance, a library of novel C-N axially chiral iodoarenes has been synthesized from commercially available aniline (B41778) derivatives. nih.gov The synthesis involves the electrophilic iodination of anilines, followed by treatment with sulfonyl chlorides to yield racemic iodosulfonamides. nih.gov These are then further elaborated to create chiral catalysts. nih.gov

Another approach has been the synthesis of chiral iodoaniline-lactate based catalysts. acs.org This process begins with the protection of iodoaniline derivatives as secondary sulfonamides, which reduces the nucleophilicity and basicity of the amine. acs.org Subsequent reaction with (S)-methyl or (S)-ethyl lactate (B86563) under Mitsunobu conditions generates the desired chiral iodoarene catalysts. acs.org

The development of sulfur-based chiral iodoarenes has also been investigated, though challenges exist. The oxidation of chiral iodoarene precursors containing sulfinamide or sulfoximine (B86345) moieties to the active iodine(III) reagents can be problematic due to the potential for overoxidation of the sulfur center, leading to a loss of chirality. acs.org

Chiral iodoarene catalysts, including those with structural similarities to 2-Pyridinesulfonamide, 3-iodo-, have demonstrated utility in facilitating a range of organic transformations. A notable example is the stereoselective α-oxytosylation of ketones, a challenging but important reaction in organic synthesis. nih.gov

Novel C-N axial chiral iodoarenes have been shown to be effective organocatalysts for this transformation. nih.gov In the presence of an oxidant such as m-chloroperbenzoic acid (mCPBA) and a nucleophile like p-toluenesulfonic acid (TSA), these catalysts can mediate the α-oxytosylation of ketones with good yields and enantioselectivities. nih.gov The screening of a library of these catalysts in the α-oxytosylation of propiophenone (B1677668) has provided valuable data on their performance. nih.gov

Similarly, chiral iodoaniline-lactate based catalysts have been successfully employed in the α-oxytosylation of propiophenone, affording the desired product in high yields. acs.org The electronic properties of the iodoarene catalyst can influence the reaction outcome, with electron-withdrawing groups in the ortho-position to the iodine atom sometimes leading to reduced yields. acs.org

The catalytic potential of other complex chiral iodoarenes, such as iodotriptycenes, has also been investigated in the α-oxytosylation of propiophenone. cardiff.ac.uk While these catalysts were found to be efficient, the observed enantioselectivities were low, which was attributed to the large distance between the coordinating groups and the iodine moiety. cardiff.ac.uk

Table 1: Performance of Selected Chiral Iodoarene Catalysts in the α-Oxytosylation of Propiophenone

| Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| C-N Axial Chiral Iodoarene (example 7a) | 92 | 84 |

| C-N Axial Chiral Iodoarene (example 7b) | 95 | 78 |

| Iodoaniline-Lactate Based (example 13a) | 99 | 65 |

| Iodoaniline-Lactate Based (example 13b) | 98 | 68 |

| Iodotriptycene (example 5a) | 62 | Not Reported |

| Iodotriptycene (example 5b) | 76 | Not Reported |

Data sourced from multiple studies for illustrative purposes. nih.govacs.orgcardiff.ac.uk

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 Pyridinesulfonamide, 3 Iodo and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. This is crucial for confirming the identity of a newly synthesized compound like 2-Pyridinesulfonamide, 3-iodo-.

For 2-Pyridinesulfonamide, 3-iodo-, with a molecular formula of C₅H₅IN₂O₂S, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical value to confirm the molecular formula. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to molecular formula confirmation, HRMS can provide structural information through the analysis of fragmentation patterns. Under the high-energy conditions of the mass spectrometer, the molecule can break apart into smaller, characteristic fragments. The masses of these fragments can help to piece together the structure of the parent molecule.

Expected High-Resolution Mass Spectrometry Data for 2-Pyridinesulfonamide, 3-iodo-

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₆IN₂O₂S⁺ | 299.9201 |

| [M-SO₂NH₂]⁺ | C₅H₅IN⁺ | 219.9494 |

| [M-I]⁺ | C₅H₅N₂O₂S⁺ | 173.0072 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. elsevier.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and have different selection rules.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for functional group identification. For 2-Pyridinesulfonamide, 3-iodo-, key expected absorptions would include N-H stretching and bending for the sulfonamide group, S=O stretching, and C=C and C=N stretching for the pyridine (B92270) ring.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. ethz.chsemanticscholar.org The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. For 2-Pyridinesulfonamide, 3-iodo-, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the C-I bond.

Expected Vibrational Spectroscopy Data for 2-Pyridinesulfonamide, 3-iodo-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3400-3200 | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C=C, C=N (Pyridine) | Stretching | 1600-1400 | 1600-1400 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350-1300 | 1350-1300 |

| S=O (Sulfonamide) | Symmetric Stretch | 1180-1150 | 1180-1150 |

| C-S | Stretching | 800-600 | 800-600 |

| C-I | Stretching | 600-500 | 600-500 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, from which the positions of the individual atoms can be determined with high precision.

For 2-Pyridinesulfonamide, 3-iodo-, an X-ray crystal structure would provide a wealth of information, including:

Precise bond lengths and bond angles.

The conformation of the molecule, including the orientation of the sulfonamide group relative to the pyridine ring.

The packing of the molecules in the crystal lattice.

The nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the sulfonyl oxygens or the pyridine nitrogen.

While a specific crystal structure for 2-Pyridinesulfonamide, 3-iodo- has not been reported in the provided search results, data from related structures, such as N-3-pyridinyl-methanesulfonamide, can provide insights into the expected molecular geometry and intermolecular interactions. znaturforsch.com In the solid state, it is highly likely that the molecules would be linked by hydrogen bonds, forming extended networks.

Expected Crystallographic Parameters for 2-Pyridinesulfonamide, 3-iodo- (based on related structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| C-S Bond Length | ~1.75 - 1.80 Å |

| S=O Bond Length | ~1.42 - 1.45 Å |

| C-I Bond Length | ~2.05 - 2.15 Å |

| O-S-O Bond Angle | ~118 - 122° |

| Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automation in Synthesis Research

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production methods. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. google.com This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, better reaction control, and greater scalability. google.com Automation can be integrated into these systems to create highly efficient platforms for rapid reaction screening, optimization, and the production of chemical libraries. google.com

Currently, there are no specific reports in the scientific literature detailing the synthesis of 2-Pyridinesulfonamide, 3-iodo- using flow chemistry or automated synthesis platforms. The development of such a process could, however, offer a more efficient, safer, and scalable route to this compound compared to traditional batch methods. Future research could focus on adapting known batch syntheses of pyridinesulfonamides to a continuous-flow setup, which would be a valuable endeavor for enabling more streamlined production and functionalization of this chemical scaffold.

Potential for Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic, meaning they are not naturally found in biological systems. nih.govwebsite-files.com The carbon-iodine bond, particularly on an aromatic ring, can participate in certain transition metal-catalyzed reactions, such as Suzuki-Miyaura couplings, which have been explored for bioorthogonal applications under specific conditions. nih.gov

There is currently no documented research exploring the use of 2-Pyridinesulfonamide, 3-iodo- in bioorthogonal chemistry. The aryl iodide moiety within the molecule is a key feature that suggests potential applicability. It could theoretically serve as a reaction partner in palladium-catalyzed cross-coupling reactions for labeling biomolecules in a biological setting, provided a biocompatible catalytic system is employed. This remains a speculative but promising avenue for future investigation, aiming to expand the toolkit of bioorthogonal reactions.

Exploration in Novel Material Science Applications

The unique electronic and bonding properties of elements like iodine can be harnessed to create materials with novel functions. youtube.comsamaterials.com Iodine-containing compounds have been investigated for applications in areas such as solar energy conversion and the development of conductive materials, often due to their ability to form polyiodide complexes with unique optical and electrical properties. samaterials.com Hypervalent iodine compounds are also a subject of interest in material science. acdlabs.com

A review of the current literature finds no studies focused on the application of 2-Pyridinesulfonamide, 3-iodo- in material science. The presence of both a pyridinesulfonamide scaffold and an iodine atom suggests that this compound could be explored as a building block for novel polymers or crystalline materials. The iodine could influence properties such as conductivity, optical behavior, or the self-assembly of molecular structures. However, without experimental data, its potential in this field remains theoretical and awaits future exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-iodo-2-pyridinesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonylation of 3-iodopyridine derivatives. For example, reacting 3-iodo-2-aminopyridine (CAS 104830-06-0, mp 88–92°C) with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Microwave-assisted synthesis (as seen in cobaltocenium complexes ) may enhance reaction efficiency. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar intermediates. Yield optimization requires precise stoichiometric control of sulfonylating agents and inert atmospheres to prevent iodine displacement .

Q. How can researchers validate the purity and structural integrity of 3-iodo-2-pyridinesulfonamide?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm sulfonamide group (–SO₂NH₂) resonance (~7–8 ppm for aromatic protons, 130–140 ppm for pyridine carbons) and iodine’s deshielding effect .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~324–326 for C₆H₅IN₂O₂S) and isotopic patterns (iodine’s 127/129 Da split) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts like deiodinated species .

Q. What are the common functional group interconversions possible with 3-iodo-2-pyridinesulfonamide?

- Methodology : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd catalysts ). The sulfonamide group can undergo alkylation (with alkyl halides/K₂CO₃) or hydrolysis (under acidic conditions to yield sulfonic acids). Caution is needed to avoid competing reactions, such as iodine displacement by nucleophiles (e.g., in SNAr reactions) .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of 2-pyridinesulfonamide in catalytic applications?

- Methodology : Perform computational studies (DFT calculations) to map electron density distribution and HOMO/LUMO gaps. Compare with non-iodinated analogs (e.g., 2-pyridinesulfonamide) to quantify iodine’s electron-withdrawing effect. Experimentally, UV-Vis spectroscopy and cyclic voltammetry can correlate electronic effects with redox behavior. Steric impacts are assessed via X-ray crystallography (as in ) to measure bond angles/van der Waals radii .

Q. What strategies resolve contradictions in spectroscopic data for 3-iodo-2-pyridinesulfonamide derivatives?

- Methodology : Contradictions (e.g., unexpected NMR splitting) may arise from rotamerism in sulfonamide groups or solvent-dependent tautomerism. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- Deuteration studies to assign exchangeable protons.

- Single-crystal XRD to resolve ambiguous stereoelectronic effects .

Q. How can researchers design bioactivity studies for 3-iodo-2-pyridinesulfonamide, given structural similarities to sulfonylurea herbicides?

- Methodology : Leverage structure-activity relationship (SAR) models based on herbicidal sulfonylureas (e.g., rimsulfuron ). Test enzyme inhibition (e.g., acetolactate synthase) via in vitro assays. For pharmacological potential, conduct docking simulations with target proteins (e.g., kinases) and validate with cell-based assays (e.g., cytotoxicity in cancer lines). Address iodine’s lipophilicity by measuring logP and membrane permeability .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for scalable synthesis .

- Analytical Cross-Validation : Correlate XRD data with computational models to resolve structural ambiguities .

- Data Reproducibility : Document reaction conditions rigorously (e.g., moisture sensitivity of iodopyridines ) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.